![molecular formula C10H14N6 B1457519 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine CAS No. 1521340-43-1](/img/structure/B1457519.png)
1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine
Overview
Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. These could include reactions at the nitrogen atoms, reactions involving the pyridine ring, or reactions involving any functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms and the aromatic rings could affect its solubility, reactivity, and other properties .Scientific Research Applications
Medicinal Chemistry
This compound is part of the [1,2,4]triazolo[4,3-a]pyrazine platform, which is used in medicinal chemistry . The platform provides quick and multigram access to target derivatives starting from commercially available nonexpensive reagents . It’s used to create a small library of triazolopyrazines with a variety of substituents in position 3 .
Anticancer Activity
Compounds based on the [1,2,4]triazolo[4,3-a]pyrazine platform have shown diverse pharmacological activities, including anticancer activity . They have been used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Antimicrobial Activity
These compounds have also demonstrated antimicrobial activity . Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Analgesic and Anti-inflammatory Activity
The [1,2,4]triazolo[4,3-a]pyrazine platform has been used to develop compounds with analgesic and anti-inflammatory activities .
Antioxidant Activity
Compounds based on this platform have shown antioxidant activity, which can be beneficial in the treatment of diseases caused by oxidative stress .
Antiviral Activity
These compounds have also been used in the development of antiviral drugs .
Enzyme Inhibitors
Compounds based on the [1,2,4]triazolo[4,3-a]pyrazine platform have been used as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Antitubercular Agents
These compounds have been used in the development of antitubercular agents .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It is likely that it interacts with its target in a similar manner to other triazolopyrazine derivatives, which bind to the active site of their target proteins and inhibit their function .
Biochemical Pathways
Inhibition of c-Met kinase can disrupt these pathways, potentially leading to the inhibition of cancer cell proliferation .
Result of Action
If it acts similarly to other c-met kinase inhibitors, it could potentially inhibit cancer cell proliferation and induce apoptosis .
properties
IUPAC Name |
1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c11-8-5-12-15(6-8)7-10-14-13-9-3-1-2-4-16(9)10/h5-6H,1-4,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIUWFNGETZMDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CN3C=C(C=N3)N)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1521340-43-1 | |
Record name | 1-({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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